

Natural Sources of 6,8-Dimethylflavone: A Technical Compendium

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Compound of Interest

Compound Name: 6,8-Dimethylflavone

CAS No.: 104213-91-4

Cat. No.: B033750

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Part 1: Executive Technical Summary

6,8-Dimethylflavone (6,8-DMF) is a lipophilic flavonoid structurally derived from Chrysin (5,7-dihydroxyflavone). While widely recognized in pharmaceutical research as a potent, high-affinity aromatase (CYP19A1) inhibitor, its status as a "natural product" is frequently misunderstood.

Unlike its precursor Chrysin, which is abundant in Passiflora and honeycomb, 6,8-DMF is a rare secondary metabolite. It belongs to the specific subclass of C-methylated flavonoids, a group chemically distinct from the more common O-methylated (methoxylated) flavonoids.

Core Thesis: While 6,8-DMF is predominantly synthesized for commercial use due to cost-efficiency, it is experimentally verified as a natural isolate from specific dicotyledonous angiosperms, most notably within the Fabaceae and Nyctaginaceae families.

Part 2: Botanical Sources & Chemotaxonomy

The isolation of 6,8-DMF requires distinguishing it from its structural analogs (e.g., Eucalyptin, Sideroxylin). The following sources have been validated via spectroscopic analysis (NMR/MS).

Validated Natural Reservoirs

Botanical Source	Family	Tissue	Compound Identity	Yield Profile
Bauhinia purpurea	Fabaceae	Stem Bark	5,7-dihydroxy-6,8-dimethylflavone	Trace to Moderate
Bougainvillea spectabilis	Nyctaginaceae	Stem Bark	6,8-dimethylflavone	Trace
Syzygium species	Myrtaceae	Leaves/Root	Analogs: Demethoxymatteucinol (Flavanone)	High (Analogous)
Kalmia species	Ericaceae	Leaves	Analogs: C-methylated flavanones	Trace

The "Identity Trap": Methyl vs. Methoxy

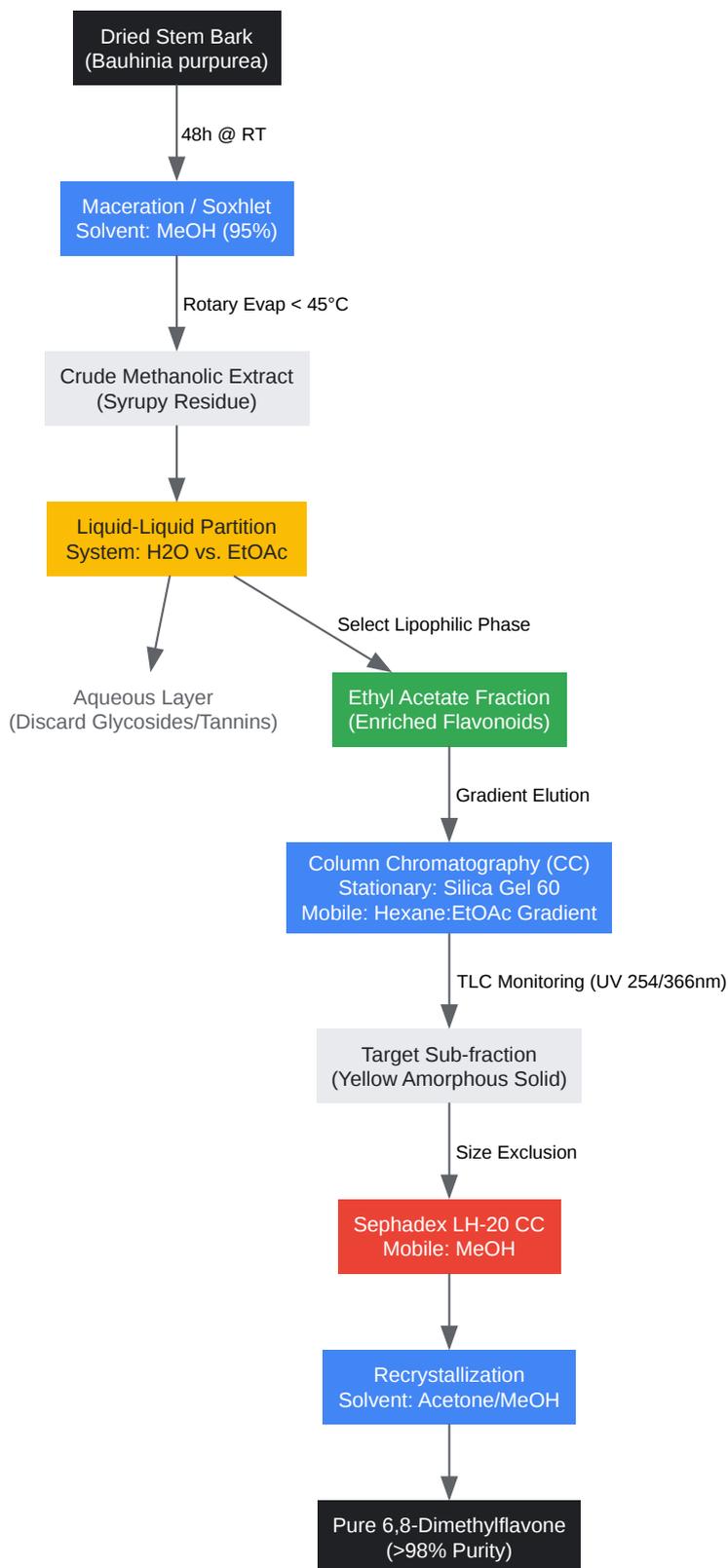
Researchers must exercise caution regarding nomenclature in literature.

- Target Molecule: 6,8-Dimethylflavone (C-CH₃ bonds at positions 6 and 8).[1][2][3]
- Common False Positives:
 - 6,8-Dimethoxyflavone: Found in Scutellaria and Gnaphalium.
 - Sideroxylin:[4] 5,4'-dihydroxy-7-methoxy-**6,8-dimethylflavone** (Found in Eucalyptus).[3][4]
 - Matteucinol: A flavanone (single bond at C2-C3), not a flavone.

Part 3: Isolation & Extraction Methodology

The following protocol is designed for the isolation of lipophilic C-methylated flavones from woody biomass (Bauhinia or Bougainvillea bark). This workflow prioritizes the separation of the target flavone from polar glycosides and common tannins.

Experimental Workflow



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Figure 1: Step-by-step isolation workflow for C-methylated flavones from lignified plant matrices.

Protocol Insights (The "Why")

- Solvent Choice (MeOH vs. Acetone): C-methylated flavones are significantly less polar than their glycosylated counterparts. While Methanol extracts everything, the Ethyl Acetate (EtOAc) partition is critical to remove the bulk of polar primary metabolites.
- Silica Gel Gradient: 6,8-DMF is relatively non-polar. It typically elutes early in a Hexane:EtOAc gradient (e.g., 8:2 or 7:3 ratio).
- Sephadex LH-20: This step is non-negotiable. It separates flavonoids based on molecular size and hydrogen-bonding capability, effectively removing chlorophyll and polymeric impurities that silica misses.

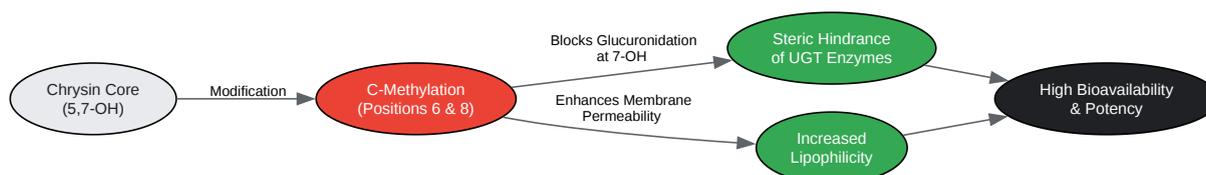
Part 4: Pharmacological Mechanics & SAR

The pharmacological interest in 6,8-DMF stems from its ability to overcome the "Chrysin Paradox"—high in vitro potency but near-zero in vivo bioavailability.

Mechanism of Action: Aromatase Inhibition

6,8-DMF acts as a competitive inhibitor of Aromatase (CYP19A1), the enzyme responsible for converting androgens (Testosterone/Androstenedione) into estrogens (Estradiol/Estrone).

Structure-Activity Relationship (SAR)



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Figure 2: Structural modifications of 6,8-DMF leading to enhanced pharmacological stability compared to Chrysin.

The Methylation Advantage

- **Metabolic Stability:** Chrysin is rapidly glucuronidated at the 7-OH position by UGT1A1 in the intestine/liver. The introduction of methyl groups at C6 and C8 provides steric hindrance, obstructing the UGT enzyme's access to the 7-OH group.
- **Binding Affinity:** The hydrophobic methyl groups fill the hydrophobic pocket of the Aromatase active site more effectively than protons, lowering the IC50 value (increasing potency).

Part 5: Analytical Verification

To validate the identity of isolated 6,8-DMF, compare spectral data against these standard values.

- **UV Spectrum (MeOH):**
270, 330 nm (Typical flavone bands).
- **¹H-NMR (DMSO-d₆, 500 MHz):**
 - 2.10 - 2.30 (s, 6H): Distinct singlets for C6-CH₃ and C8-CH₃. Note: If these appear at 3.8 ppm, you have methoxy groups (OCH₃), not methyls.
 - 12.80 (s, 1H): Chelated 5-OH (sharp singlet, downfield).
 - 7.5 - 8.1 (m, B-ring): Pattern depends on B-ring substitution (unsubstituted in 6,8-dimethylchrysin).

References

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